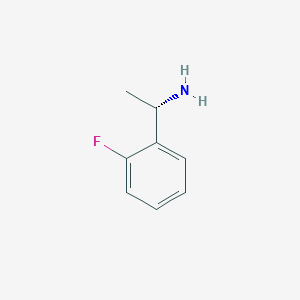

(S)-1-(2-Fluorophenyl)ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWHJJUFVGEXGS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427516 | |

| Record name | (S)-1-(2-FLUOROPHENYL)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68285-25-6 | |

| Record name | (αS)-2-Fluoro-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68285-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-(2-FLUOROPHENYL)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(2-Fluorophenyl)ethylamine (CAS: 68285-25-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-Fluorophenyl)ethylamine is a chiral primary amine that serves as a critical building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including the fluorine-substituted phenyl ring and the chiral center, make it a valuable synthon for drug discovery and development, particularly in the area of central nervous system (CNS) disorders.[1] The presence of a fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of the final drug molecule. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and analysis of this compound, along with insights into its applications in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 68285-25-6 |

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 62-63 °C at 6 mmHg |

| Density | 1.063 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents, limited solubility in water.[1] |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. |

Synthesis and Purification

The enantiomerically pure form of 1-(2-Fluorophenyl)ethylamine is crucial for the synthesis of stereospecific pharmaceuticals. Two primary strategies are employed for its preparation: asymmetric synthesis and chiral resolution of the racemic mixture.

Asymmetric Synthesis: Reductive Amination

Asymmetric reductive amination of the corresponding ketone, 2-fluoroacetophenone, is a direct and efficient method to obtain the chiral amine. This can be achieved using various chiral catalysts and reducing agents. A general workflow for this process is outlined below.

Experimental Protocol: Asymmetric Reductive Amination of 2-Fluoroacetophenone

-

Imine Formation: In a reaction vessel, 2-fluoroacetophenone is reacted with an ammonia source (e.g., ammonia gas, ammonium salt) in the presence of a dehydrating agent (e.g., molecular sieves, titanium(IV) isopropoxide) to form the corresponding imine in situ.

-

Asymmetric Reduction: A chiral catalyst, such as an iridium complex with a chiral phosphine ligand (e.g., (S,S)-f-Binaphane), is introduced.[2] The reaction mixture is then subjected to hydrogenation under pressure.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Caption: Asymmetric synthesis of this compound.

Chiral Resolution of Racemic 1-(2-Fluorophenyl)ethylamine

An alternative approach involves the synthesis of the racemic amine followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

-

Salt Formation: A solution of racemic 1-(2-fluorophenyl)ethylamine in a suitable solvent (e.g., methanol, ethanol) is treated with an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid.

-

Fractional Crystallization: The resulting diastereomeric salts will have different solubilities. The less soluble salt, in this case, the salt of this compound with (+)-tartaric acid, will preferentially crystallize out of the solution upon cooling or solvent evaporation.[3]

-

Isolation and Liberation of the Free Amine: The crystallized diastereomeric salt is collected by filtration. The pure (S)-enantiomer is then liberated by treating the salt with a base (e.g., sodium hydroxide) to neutralize the tartaric acid, followed by extraction with an organic solvent.

-

Purification: The extracted amine is then purified by distillation under reduced pressure. The enantiomeric purity is confirmed by chiral HPLC.

Caption: Chiral resolution workflow.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR signals (for the racemic mixture):

-

A quartet for the methine proton (CH).

-

A doublet for the methyl protons (CH₃).

-

A broad singlet for the amine protons (NH₂).

-

Multiplets for the aromatic protons.

Expected ¹³C NMR signals:

-

Distinct signals for the two aliphatic carbons (CH and CH₃).

-

Multiple signals in the aromatic region, showing splitting due to the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For phenethylamines, electrospray ionization (ESI) often leads to in-source fragmentation, with a characteristic loss of ammonia (NH₃).[1][5] The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and fragment ions resulting from cleavage of the Cα-Cβ bond.[6][7]

| Ion Type | Expected m/z |

| [M+H]⁺ (ESI) | 140.08 |

| [M-NH₃]⁺ (ESI fragment) | 123.05 |

| Molecular Ion (EI) | 139.08 |

Applications in Drug Development

This compound is a key intermediate in the synthesis of various drug candidates targeting the central nervous system. Its structural motif is found in compounds designed to interact with important neurological receptors.

Orexin Receptor Antagonists

The orexin system is involved in regulating wakefulness, appetite, and reward pathways. Orexin receptor antagonists are being investigated for the treatment of insomnia and addiction.[8][9] While specific examples directly using this compound are not publicly disclosed in detail, the phenethylamine scaffold is a common feature in the structure of orexin receptor antagonists developed by major pharmaceutical companies.[9][10] The synthesis of these complex molecules often involves the coupling of a chiral amine with other heterocyclic moieties.

Dopamine Receptor Ligands

Dopamine receptors are crucial targets for the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[11] Derivatives of fluorinated phenethylamines have been synthesized and evaluated for their affinity to dopamine D2 and D3 receptors.[12][13][14][15] The stereochemistry of the ethylamine side chain is often critical for receptor binding and selectivity. The general structure of these ligands involves the core phenethylamine structure with various substitutions on the amine and the phenyl ring.

Caption: Applications in CNS drug development.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its stereodefined structure and the presence of a fluorine atom offer significant advantages in designing molecules with improved pharmacological profiles for the treatment of CNS disorders. The methodologies for its asymmetric synthesis and chiral resolution are well-established, providing access to this important synthon for researchers and drug development professionals. Further exploration of its utility in the synthesis of novel therapeutics is an active area of research.

References

- 1. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. (RS)-1-(2-FLUOROPHENYL)ETHYLAMINE(74788-44-6) 1H NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [agris.fao.org]

- 8. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescent ligands for dopamine D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-1-(2-Fluorophenyl)ethylamine: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-Fluorophenyl)ethylamine is a chiral primary amine that has emerged as a critical building block in medicinal chemistry and drug development. Its unique structural features, including a stereogenic center and a fluorine-substituted phenyl ring, make it a valuable synthon for the creation of complex molecular architectures with specific pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, stereochemistry, synthesis, and applications, with a focus on data relevant to researchers and professionals in the pharmaceutical industry. The presence of the fluorine atom can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, making it an attractive component in modern drug design.[1]

Chemical Structure and Properties

This compound, with the chemical formula C₈H₁₀FN, is a colorless liquid at room temperature.[1] The molecule consists of a 2-fluorophenyl group attached to an ethylamine backbone, with the stereochemistry at the α-carbon designated as (S). This specific spatial arrangement is crucial for its biological activity in many of its applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Reference |

| CAS Number | 68285-25-6 | [1] |

| Molecular Formula | C₈H₁₀FN | |

| Molecular Weight | 139.17 g/mol | [2] |

| Boiling Point | 179.8 °C at 760 mmHg | |

| Density (Predicted) | 1.063 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 8.62 ± 0.10 | [1] |

| Storage Temperature | 2–8 °C under inert gas | [1] |

Stereochemistry

The stereochemistry of 1-(2-Fluorophenyl)ethylamine is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. The (S)-enantiomer is the focus of this guide due to its prevalence in the synthesis of active pharmaceutical ingredients (APIs). The Cahn-Ingold-Prelog priority rules assign the (S) configuration to the stereocenter based on the arrangement of the 2-fluorophenyl, amino, methyl, and hydrogen groups.

The synthesis of the enantiomerically pure (S)-form can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Experimental Protocols

Asymmetric Synthesis via Enzymatic Transamination

The use of ω-transaminases (ω-TAs) has become a powerful method for the asymmetric synthesis of chiral amines from prochiral ketones.[4][5] This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions.

Conceptual Workflow for Asymmetric Synthesis:

Figure 1: Conceptual workflow for the asymmetric synthesis of this compound using a ω-transaminase.

Detailed Protocol (Adapted from literature on similar substrates): [4][6]

-

Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., 100 mM Tris-HCl, pH 7.5) is prepared.

-

Reagent Addition: To the buffer, add the amine donor (e.g., isopropylamine, 75 mM), the amine acceptor (2-fluoroacetophenone, 10 mM), and the cofactor pyridoxal-5-phosphate (PLP, 0.5 mM).

-

Enzyme Addition: The ω-transaminase enzyme (a commercially available (S)-selective variant) is added to the reaction mixture. The concentration of the enzyme will depend on its specific activity.

-

Co-solvent (Optional): To improve the solubility of the ketone substrate, a co-solvent such as dimethyl sulfoxide (DMSO) can be added (e.g., 25-30% v/v).[6]

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a specified period (e.g., 18-24 hours), or until the reaction reaches completion as monitored by an appropriate analytical method (e.g., HPLC, GC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically pure this compound.

Chiral Resolution of Racemic 1-(2-Fluorophenyl)ethylamine

Classical resolution via the formation of diastereomeric salts is a robust and scalable method for separating enantiomers.[7][8]

Conceptual Workflow for Chiral Resolution:

Figure 2: Workflow for the chiral resolution of 1-(2-Fluorophenyl)ethylamine using a chiral resolving agent.

Detailed Protocol (Adapted from a similar resolution procedure): [8][9]

-

Salt Formation: Dissolve racemic 1-(2-fluorophenyl)ethylamine and an equimolar amount of a chiral resolving agent, such as (R,R)-tartaric acid, in a suitable solvent like methanol with heating.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 50% aq. NaOH) until the solution is basic.

-

Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound. The enantiomeric excess (ee) should be determined by chiral HPLC or GC.

Spectroscopic Data and Interpretation

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons (multiplets in the range of ~7.0-7.5 ppm), a quartet for the methine proton (CH) coupled to the methyl and amino protons, a doublet for the methyl group (CH₃), and a broad singlet for the amine protons (NH₂). The exact chemical shifts and coupling constants can provide detailed structural information. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The aromatic carbons will appear in the range of ~115-165 ppm, while the aliphatic carbons (methine and methyl) will be in the upfield region (~20-55 ppm).[10] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key peaks include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and a strong C-F stretching band.[11] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 139. The fragmentation pattern will likely involve the loss of a methyl group (M-15) to form a stable benzylic cation, which is a common fragmentation pathway for such amines.[12][13] |

Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its incorporation into a drug molecule can enhance its pharmacological properties. While specific drug names containing this exact fragment are proprietary and may not be widely disclosed in public literature, its structural motif is found in molecules investigated for conditions such as:

-

Neurological Disorders: The fluorinated phenylethylamine scaffold is common in compounds designed to interact with neurotransmitter receptors and transporters.

-

Psychiatric Disorders: Its derivatives have been explored for their potential in treating depression, anxiety, and other mood disorders.

The (S)-stereochemistry is often crucial for the desired biological activity, highlighting the importance of enantiomerically pure synthesis.

Conclusion

This compound is a chiral synthon of significant value to the pharmaceutical industry. Its well-defined stereochemistry and the presence of a fluorine atom provide a unique combination of properties that are advantageous in drug design and development. The synthetic routes, particularly enzymatic methods, offer efficient and environmentally benign pathways to obtain this key intermediate in high enantiomeric purity. The comprehensive data presented in this guide serves as a valuable resource for researchers and scientists working on the synthesis and application of novel therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H10FN | CID 7023579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 68285-25-6 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

(S)-1-(2-Fluorophenyl)ethylamine IUPAC name and synonyms

An In-depth Technical Guide to (S)-1-(2-Fluorophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chiral building block crucial in the synthesis of various pharmaceutical compounds. This document outlines its chemical identity, physical and chemical properties, and a detailed experimental protocol for its asymmetric synthesis.

Chemical Identity

The primary identifier for this compound is its IUPAC name, which provides an unambiguous description of its chemical structure.

IUPAC Name: (1S)-1-(2-fluorophenyl)ethanamine[1][2]

Synonyms:

-

(S)-1-(2-Fluorophenyl)ethanamine[2]

-

(S)-alpha-Methyl-2-fluorobenzenemethanamine

-

(S)-2-Fluoro-alpha-methylbenzylamine[1]

-

Benzenemethanamine, 2-fluoro-α-methyl-, (αS)-[1]

-

This compound-HCl[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C8H10FN | [1][2] |

| Molecular Weight | 139.17 g/mol | [2] |

| CAS Number | 68285-25-6 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 179.8 °C at 760 mmHg | [1] |

| Density | 1.063 g/cm³ (Predicted) | |

| pKa | 8.62 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon). | [1] |

Asymmetric Synthesis: Experimental Protocol

The enantiomerically pure form of 1-(2-Fluorophenyl)ethylamine is critical for its application in pharmaceuticals. Biocatalytic methods, particularly enzymatic kinetic resolution or asymmetric synthesis using transaminases, offer a highly selective and efficient route to the desired (S)-enantiomer.

Enzymatic Asymmetric Synthesis using ω-Transaminase

This protocol describes the asymmetric synthesis of this compound from 2'-fluoroacetophenone using an (S)-selective ω-transaminase (ω-TA).

Materials and Reagents:

-

2'-Fluoroacetophenone

-

(S)-selective ω-Transaminase (e.g., from Aspergillus terreus)

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Potassium phosphate buffer (pH 7.5)

-

Toluene (or other suitable organic solvent)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Experimental Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a biphasic system. The aqueous phase consists of potassium phosphate buffer (100 mM, pH 7.5) containing the ω-transaminase, pyridoxal 5'-phosphate (1 mM), and isopropylamine (1 M). The organic phase consists of a solution of 2'-fluoroacetophenone (100 mM) in toluene. The use of a two-phase system helps to overcome substrate and product inhibition of the enzyme.

-

Enzymatic Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for 24-48 hours. The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of the ketone to the amine and the enantiomeric excess of the product.

-

Work-up and Extraction:

-

Once the reaction has reached completion, the phases are separated.

-

The pH of the aqueous phase is adjusted to >10 with the addition of NaOH to ensure the amine is in its free base form.

-

The aqueous phase is then extracted multiple times with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate and filtered.

-

-

Purification and Isolation:

-

The solvent from the organic phase is removed under reduced pressure to yield the crude this compound.

-

If necessary, further purification can be achieved by column chromatography on silica gel.

-

-

Product Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The enantiomeric excess is determined by chiral HPLC or GC.

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system. Its specific stereochemistry and the presence of the fluorine atom can significantly influence the pharmacological properties of the final drug molecule, including its potency, selectivity, and metabolic stability.

Logical Workflow and Synthesis Pathway

The following diagrams illustrate the logical relationship in the naming of the compound and the general workflow for its asymmetric synthesis.

Caption: Logical flow from chemical structure components to the IUPAC name.

Caption: General experimental workflow for the asymmetric synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of (S)-1-(2-Fluorophenyl)ethylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1-(2-Fluorophenyl)ethylamine, a key chiral building block in pharmaceutical development. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide outlines the general solubility expectations and provides detailed, adaptable experimental protocols for its determination. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their work. The guide includes standardized methodologies for solubility assessment and visual representations of relevant chemical workflows.

Introduction

This compound is a chiral amine that serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds, particularly those targeting the central nervous system. Its stereospecific nature and the presence of a fluorine atom make it a valuable synthon for creating molecules with specific pharmacological activities. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes.

Predicted Solubility and Solvent Classes

Based on its chemical structure—a primary amine with a fluorinated aromatic ring—this compound is expected to exhibit good solubility in a variety of organic solvents. The following table categorizes common organic solvents and predicts the likely solubility of the compound.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | High | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol, facilitating dissolution. |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | The polar nature of these solvents can interact with the polar amine and the fluorophenyl ring. |

| Aprotic Nonpolar Solvents | Toluene, Hexane | Low to Moderate | The aromatic ring may provide some interaction with toluene, but overall solubility in nonpolar solvents is expected to be limited. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including amines. |

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Methanol | 25 | Data not available | e.g., Gravimetric |

| Ethanol | 25 | Data not available | e.g., HPLC |

| Isopropanol | 25 | Data not available | e.g., UV-Vis |

| Acetone | 25 | Data not available | e.g., Gravimetric |

| Ethyl Acetate | 25 | Data not available | e.g., HPLC |

| Dichloromethane | 25 | Data not available | e.g., Gravimetric |

| Toluene | 25 | Data not available | e.g., HPLC |

Experimental Protocols for Solubility Determination

The following are detailed, generalized protocols for determining the solubility of this compound in organic solvents. Researchers should adapt these methods as necessary for their specific laboratory conditions and analytical equipment.

Gravimetric Method

This method is a straightforward and reliable way to determine solubility by measuring the mass of the solute dissolved in a known mass or volume of solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved particles.

-

Solvent Evaporation: Place the evaporating dish or vial in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely.

-

Mass Determination: Once the solvent has fully evaporated, weigh the dish or vial containing the dissolved solute. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in grams per 100 mL of solvent.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive method for determining the concentration of a solute in a saturated solution.

Materials:

-

This compound

-

Selected organic solvent

-

HPLC system with a suitable detector (e.g., UV detector)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents

-

Volumetric flasks and pipettes

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Dilution: After equilibration and filtration, accurately dilute a known volume of the saturated supernatant with the organic solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the concentration in the original saturated solution, taking into account the dilution factor.

UV-Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range.

Materials:

-

This compound

-

Selected organic solvent (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Dilution: After equilibration and filtration, accurately dilute a known volume of the saturated supernatant to a concentration where the absorbance falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Solubility Calculation: Calculate the concentration in the original saturated solution, accounting for the dilution.

Visualizations

Asymmetric Synthesis Workflow

The following diagram illustrates a general workflow for the asymmetric synthesis of this compound. This is a representative pathway and other synthetic routes may exist.

Solubility Determination Workflow

This diagram outlines the logical steps involved in determining the solubility of a compound using a generalized experimental approach.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is currently lacking, this technical guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocols for gravimetric, HPLC, and UV-Vis analysis, scientists and drug development professionals can generate the data required for their specific applications. The provided workflows for synthesis and solubility determination offer a clear visual guide to the key processes involved. It is anticipated that by employing these standardized methods, the broader scientific community can contribute to a more complete understanding of the physicochemical properties of this important pharmaceutical intermediate.

An In-depth Technical Guide to the Basic Characterization and pKa of (S)-1-(2-Fluorophenyl)ethylamine

This technical guide provides a comprehensive overview of the fundamental physicochemical properties and the acid dissociation constant (pKa) of (S)-1-(2-Fluorophenyl)ethylamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This compound is a chiral building block utilized in the synthesis of various pharmaceutical compounds.[1] Its stereochemistry and the presence of a fluorine atom contribute significantly to its pharmacological properties.[1]

Basic Characterization

This compound, with the CAS number 68285-25-6, is a colorless liquid.[1] It is soluble in organic solvents but has limited solubility in water.[1] The hydrochloride salt form is also available and typically presents as a solid.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Identifiers | ||

| IUPAC Name | (1S)-1-(2-fluorophenyl)ethanamine | PubChem[5] |

| CAS Number | 68285-25-6 | ChemicalBook[6], Guidechem[1] |

| Molecular Formula | C₈H₁₀FN | PubChem[5], Guidechem[1] |

| Physical Properties | ||

| Molecular Weight | 139.17 g/mol | PubChem[5], Guidechem[1] |

| Boiling Point | 179.8 °C at 760 mmHg | Guidechem[1] |

| 62-63°C at 6 mmHg | ChemicalBook[6] | |

| Density | 1.063 ± 0.06 g/cm³ (Predicted) | ChemicalBook[6] |

| Index of Refraction | 1.512 | Guidechem[1] |

| Computed Properties | ||

| pKa | 8.62 ± 0.10 (Predicted) | ChemicalBook[6] |

| XLogP3-AA | 1.3 | PubChem[5] |

| ACD/LogP | 1.49 | Guidechem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | Guidechem[1] |

| Hydrogen Bond Acceptor Count | 1 | Guidechem[1] |

| Rotatable Bond Count | 2 | Guidechem[1] |

pKa of this compound

The acid dissociation constant (pKa) is a critical parameter that quantifies the basicity of the amine functional group. A higher pKa value corresponds to a stronger base. For this compound, a predicted pKa value is reported as 8.62 ± 0.10 .[6] The basicity of an amine is a key factor in its biological activity, influencing its charge state at physiological pH and its ability to interact with biological targets.

Experimental Protocol for pKa Determination

The pKa of an amine can be experimentally determined using several methods, with potentiometric titration being one of the most common and accurate techniques.[7]

3.1. Principle of Potentiometric Titration

Potentiometric titration involves the gradual addition of a strong acid (titrant), such as hydrochloric acid (HCl), to a solution of the amine (analyte). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the resulting titration curve, which plots pH against the volume of titrant added. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).[7]

3.2. Detailed Methodology

-

Sample Preparation : A solution of this compound of a known concentration (e.g., 0.05 M) is prepared by dissolving a precise amount of the compound in deionized water.[8]

-

Titration Setup : A calibrated pH electrode is immersed in the amine solution, which is continuously stirred to ensure homogeneity. A standardized solution of a strong acid (e.g., 0.1 M HCl) is used as the titrant and is added in small, precise increments using a burette.[7]

-

Data Acquisition : The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[7]

-

Data Analysis :

-

A titration curve is generated by plotting the measured pH values against the volume of HCl added.

-

The equivalence point is identified as the point of the steepest slope on the titration curve (the inflection point).

-

The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.

-

The pKa of the amine is equal to the pH of the solution at the half-equivalence point.[7]

-

The dissociation constant for the amine (Kₐ) can be calculated from the concentrations of the protonated amine ([AmineH⁺]), the free amine ([Amine]), and the hydrogen ion ([H⁺]) at equilibrium, as described by the Henderson-Hasselbalch equation.[8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the pKa of this compound via potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound hydrochloride | 1332832-14-0 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound hcl (1332832-14-0) at Nordmann - nordmann.global [nordmann.global]

- 5. This compound | C8H10FN | CID 7023579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 68285-25-6 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: (S)-1-(2-Fluorophenyl)ethylamine Hydrochloride for Research and Development

An In-depth Overview of Commercial Availability, Purity, and Analytical Characterization

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability and purity of (S)-1-(2-Fluorophenyl)ethylamine hydrochloride (CAS No. 1332832-14-0). This critical chiral building block is utilized in the synthesis of various pharmaceutical compounds where stereochemistry is paramount. This document outlines typical supplier specifications, analytical methodologies for purity assessment, and a standard workflow for sourcing and qualification.

Commercial Availability

This compound hydrochloride is readily available from a variety of chemical suppliers catering to the research and bulk chemical markets. It is typically sold as a solid, off-white to white powder. The compound is offered in quantities ranging from milligrams to kilograms, ensuring a stable supply for laboratory-scale research through to process development.

The table below summarizes the availability from several recognized suppliers. Please note that catalog numbers and stock levels are subject to change, and direct consultation with the supplier is recommended for current information.

| Supplier | Synonym(s) | Typical Quantities Offered |

| Sigma-Aldrich (Merck) | (1S)-1-(2-fluorophenyl)ethanamine hydrochloride | Gram to multi-gram scales |

| ChemScene | (S)-1-(2-Fluorophenyl)ethanamine hydrochloride | Milligram to gram scales |

| Apollo Scientific | This compound hydrochloride | 100mg, 250mg, 1g, 5g, 10g |

| Nordmann | This compound hcl | Custom and bulk quantities |

Purity Specifications and Characterization

The chemical and chiral purity of this compound hydrochloride is a critical parameter for its application in asymmetric synthesis. Commercially available batches typically feature a purity of 97% or greater. However, the key specification for this material is its enantiomeric purity or enantiomeric excess (e.e.), which ensures the stereochemical integrity of subsequent synthetic steps.

Standard Purity Data

Suppliers generally provide a certificate of analysis (CoA) with each batch, detailing the measured purity and the analytical methods used. While specific batch data varies, the general specifications are consistent across the industry.

| Parameter | Typical Specification | Common Analytical Method(s) |

| Assay (Total Purity) | ≥97% | HPLC, NMR (¹H, ¹⁹F) |

| Chiral Purity (e.e.) | ≥98% | Chiral HPLC, Chiral GC |

| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |

| Appearance | White to Off-White Solid | Visual Inspection |

Experimental Protocols for Purity Verification

Verifying the purity and enantiomeric excess of the starting material in-house is a crucial step in quality control for drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely adopted techniques for this purpose.

Protocol 1: Chiral HPLC for Enantiomeric Purity Determination

This protocol is a representative method for the direct enantiomeric separation of this compound using a polysaccharide-based chiral stationary phase (CSP). Polysaccharide columns, such as those with amylose or cellulose derivatives, are highly effective for separating aromatic amines.

Objective: To determine the enantiomeric excess (e.e.) of this compound hydrochloride.

Instrumentation and Materials:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

-

Mobile Phase: A mixture of Hexane, Isopropyl Alcohol (IPA), Ethanol, and Diethylamine (DEA) in a ratio of 850:100:50:1 (v/v/v/v). The small amount of DEA is a basic additive crucial for obtaining good peak shape for amine compounds.

-

Sample Preparation: Dissolve approximately 10 mg of the hydrochloride salt in 10 mL of the mobile phase to create a 1 mg/mL solution.

-

Injection Volume: 10 µL.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 215 nm.

Procedure:

-

Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a solution of the racemic (R/S)-1-(2-Fluorophenyl)ethylamine to determine the retention times of both enantiomers and to calculate the resolution factor.

-

Inject the this compound hydrochloride sample solution.

-

Identify the peaks corresponding to the (S)- and the undesired (R)-enantiomer.

-

Calculate the enantiomeric excess (e.e.) using the peak areas (A) as follows: e.e. (%) = [(A_S - A_R) / (A_S + A_R)] x 100

Protocol 2: Chiral GC for Enantiomeric Purity (Indirect Method)

Gas chromatography can also be used for chiral separation. For primary amines, this often involves derivatization to form diastereomers that can be separated on a standard achiral column, or direct analysis on a chiral GC column. The following is a representative protocol for direct analysis after N-acetylation.

Objective: To determine the enantiomeric purity via GC after derivatization.

Instrumentation and Materials:

-

GC System: A Gas Chromatograph with a Flame Ionization Detector (FID).

-

Chiral Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm) or equivalent permethylated beta-cyclodextrin CSP.

-

Derivatization Reagent: Acetic anhydride and a suitable base (e.g., triethylamine or pyridine).

-

Sample Preparation:

-

Dissolve ~5 mg of this compound hydrochloride in 1 mL of dichloromethane.

-

Add 1.5 equivalents of triethylamine to neutralize the HCl and free the amine.

-

Add 1.2 equivalents of acetic anhydride.

-

Allow the reaction to proceed at room temperature for 1 hour.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate.

-

Dilute the final solution to an appropriate concentration (~1 mg/mL) with dichloromethane.

-

-

Carrier Gas: Helium at a constant pressure of 30 psi.

-

Injector Temperature: 250 °C.

-

Oven Program: Isothermal at 130 °C.

-

Detector Temperature: 250 °C (FID).

Procedure:

-

Inject a derivatized racemic sample to establish the retention times of the two diastereomeric N-acetylated enantiomers.

-

Inject the derivatized sample of this compound.

-

Integrate the peak areas and calculate the enantiomeric excess as described in the HPLC protocol.

Sourcing and Qualification Workflow

For researchers in a regulated or quality-focused environment, a systematic approach to sourcing and qualifying critical starting materials is essential. The following diagram illustrates a typical workflow.

An In-depth Technical Guide to the Safe Handling and Storage of (S)-1-(2-Fluorophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for (S)-1-(2-Fluorophenyl)ethylamine, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a colorless to yellow liquid. A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | [1] |

| Boiling Point | 62-63°C at 6 mmHg | [2] |

| Density | 1.063 ± 0.06 g/cm³ (Predicted) | [2] |

| Vapor Pressure | 0.926 mmHg at 25°C | [3] |

| Flash Point | 79°C | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |

| Appearance | Colorless to Yellow Liquid | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its corrosive nature and potential for causing serious eye damage.

| Hazard Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects.[4][5] |

Signal Word: Danger[1]

Safe Handling Protocols

Due to the hazardous nature of this compound, strict adherence to the following handling protocols is mandatory.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE for handling this compound is provided below.

Caption: Required PPE for handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[6] A chemical fume hood is required for all operations that may generate vapors or aerosols.

-

Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.

General Handling Workflow

The following workflow outlines the standard operating procedure for the safe handling of this compound.

Caption: General workflow for safely handling this compound.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.

Storage Conditions

| Parameter | Recommendation | Reference |

| Temperature | Store in a cool, dry, well-ventilated area.[6] Recommended storage under inert gas (nitrogen or argon) at 2-8°C. | [2] |

| Container | Keep container tightly closed in its original packaging. | [6] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [2] |

| Ignition Sources | Store away from heat, sparks, and open flames. | [6] |

Incompatible Materials

Avoid contact with the following materials to prevent vigorous or explosive reactions.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound CAS#: 68285-25-6 [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C8H10FN | CID 7023579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. combi-blocks.com [combi-blocks.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Biocatalytic Routes to Chiral Fluorinated Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral fluorinated amines are pivotal structural motifs in a significant portion of modern pharmaceuticals and agrochemicals. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Traditional chemical synthesis of these compounds often requires harsh conditions, expensive catalysts, and complex purification strategies. Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity and mild reaction conditions. This technical guide provides a comprehensive overview of the core biocatalytic strategies for the synthesis of chiral fluorinated amines, including the use of transaminases, reductive aminases, lipases, and monoamine oxidases. Detailed experimental protocols, comparative quantitative data, and visual representations of key biocatalytic pathways are presented to equip researchers and drug development professionals with the necessary knowledge to leverage these enzymatic methods in their work.

Introduction

The unique properties imparted by fluorine atoms have made organofluorine compounds, particularly chiral fluorinated amines, highly sought-after building blocks in medicinal chemistry. It is estimated that approximately 40% of all active pharmaceutical ingredients contain a chiral amine moiety.[1] The enzymatic synthesis of these valuable compounds offers significant advantages over conventional chemical methods, including high stereoselectivity, milder reaction conditions, and a reduced environmental footprint.[2] This guide explores the primary biocatalytic approaches for accessing enantiomerically pure fluorinated amines.

Key Biocatalytic Strategies

Four major classes of enzymes have demonstrated significant utility in the synthesis of chiral fluorinated amines:

-

Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, yielding a chiral amine.[2][3]

-

Reductive Aminases (RedAms): Belonging to the imine reductase family, these enzymes catalyze the direct reductive amination of ketones with an amine donor, offering a direct route to primary, secondary, and even tertiary amines.[2][4]

-

Lipases: These hydrolases are widely used for the kinetic resolution of racemic amines through enantioselective acylation or hydrolysis.[5][6]

-

Monoamine Oxidases (MAOs): These enzymes can be employed in deracemization strategies by selectively oxidizing one enantiomer of a racemic amine, which can then be recycled or converted to the desired enantiomer through a coupled reaction.[7][8]

The following sections provide a detailed examination of each of these biocatalytic routes, including quantitative data on their performance with fluorinated substrates and detailed experimental protocols.

Data Presentation: A Comparative Overview

The selection of an appropriate biocatalyst is crucial for the successful synthesis of a target chiral fluorinated amine. The following tables summarize key performance indicators for different enzyme classes with various fluorinated substrates, allowing for a direct comparison of their efficiency and selectivity.

Table 1: Performance of Transaminases in the Asymmetric Synthesis of Chiral Fluorinated Amines

| Enzyme Source/Variant | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| (R)-selective TA (Aspergillus terreus) | 4-Fluorophenylacetone | Isopropylamine | 46 | >99 (R) | [6] |

| (S)-selective TA (Vibrio fluvialis) | 4-Fluorophenylacetone | L-Alanine | >99 | >99 (S) | [9] |

| (R)-selective TA (Codexis ATA-256) | 4-Phenylbut-3-en-2-one | Isopropylamine | 87 | >99 (R) | [6] |

| (S)-selective TA (Ruegeria pomeroyi) | 1-Phenyl-3-butanone | Isopropylamine | >99 | >99 (S) | [6] |

| ω-TA (TR8) | 4'-(Trifluoromethyl)acetophenone | Isopropylamine | 30 | Not Reported | [10] |

Table 2: Performance of Reductive Aminases in the Synthesis of Chiral Fluorinated Amines

| Enzyme Source/Variant | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| RedAm (Aspergillus calidoustus) | 1-Indanone | Propargylamine | Moderate | >99 (R) | [11] |

| RedAm (Bacteria) | Cyclohexanone | Methylamine | High | Not Reported | [11] |

| Fungal RedAm | 4-Fluoropropiophenone | Various amines | High | Not Reported | [1] |

| Engineered RedAm (Pfizer) | Isopropyl (1S,3S)-3-(methylamino)cyclobutane-1-carboxylate precursor | Methylamine | High | High | [12] |

Table 3: Performance of Lipases in the Kinetic Resolution of Racemic Fluorinated Amines

| Enzyme Source | Substrate | Acyl Donor/Solvent | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Candida antarctica Lipase B (CAL-B) | rac-2-aminocyclohexanecarboxamide | 2,2,2-trifluoroethyl butanoate | 50 | >99 (1S,2S) & >99 (1R,2R) | [13] |

| Pseudomonas cepacia Lipase | rac-1,1,1-trifluoro-4-phenyl-3-butyn-2-ol | Vinyl butanoate | ~50 | >99 | [10] |

| Porcine Pancreatic Lipase | rac-1-phenylethanol | 2,2,2-trifluoroethyl butyrate | Not Reported | >90 (R) | [14] |

| Amano PS Lipase | rac-aryl carboxylic acid ester | Water (hydrolysis) | Not Reported | 93-100 | [15] |

Table 4: Performance of Monoamine Oxidases in the Deracemization of Amines

| Enzyme Source/Variant | Substrate | Strategy | Enantiomeric Excess (ee %) | Reference |

| MAO-N (Aspergillus niger) D11 variant | rac-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Chemoenzymatic deracemization | 98 (S) | [16] |

| MAO-N (Aspergillus niger) | rac-benzylic amines | MAO-ω-TA cascade | >99 | [7] |

Experimental Protocols

This section provides detailed methodologies for key biocatalytic transformations.

Protocol 1: Asymmetric Amination of a Prochiral Fluorinated Ketone using a Transaminase

This protocol is adapted from the synthesis of (S)-1-(4-fluorophenyl)ethylamine using a commercial ω-transaminase.[9]

Materials:

-

(4-Fluorophenyl)acetone

-

ortho-Xylylenediamine dihydrochloride (amine donor)

-

ω-Transaminase (e.g., ATA-113 from Codexis)

-

HEPES buffer (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

-

Pyridoxal-5'-phosphate (PLP)

-

Hydrochloric acid (HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Prepare a reaction mixture containing HEPES buffer (e.g., 100 mM, pH 7.5), PLP (1 mM), (4-fluorophenyl)acetone (100 mM), and ortho-xylylenediamine dihydrochloride (110 mM).

-

Add the ω-transaminase to the reaction mixture. The enzyme loading should be optimized based on the specific activity of the enzyme preparation.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitor the reaction progress by a suitable analytical method, such as HPLC or GC, to determine the conversion of the ketone and the enantiomeric excess of the amine product.

-

Once the reaction has reached the desired conversion, stop the reaction by adding a quenching agent (e.g., adjusting the pH with HCl).

-

Extract the product from the aqueous reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude chiral fluorinated amine.

-

Purify the product by a suitable method, such as column chromatography, if necessary.

Protocol 2: Reductive Amination of a Fluorinated Ketone using a Whole-Cell Biocatalyst

This protocol describes a general procedure for the reductive amination of a ketone using recombinant E. coli cells overexpressing an imine reductase (IRED).[17]

Materials:

-

Fluorinated ketone substrate

-

Amine donor (e.g., methylamine)

-

Recombinant E. coli cells expressing the desired IRED

-

Buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Cofactor regeneration system components (e.g., glucose and glucose dehydrogenase, if not intrinsic to the whole-cell system)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Cultivate the recombinant E. coli strain under conditions that induce the expression of the IRED.

-

Harvest the cells by centrifugation and wash them with the reaction buffer.

-

Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., determined by optical density).

-

In a reaction vessel, combine the cell suspension, the fluorinated ketone substrate, the amine donor, and the components of the cofactor regeneration system (if required).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.

-

Monitor the reaction progress by analyzing samples for substrate consumption and product formation using GC or HPLC.

-

Upon completion, separate the cells from the reaction mixture by centrifugation.

-

Extract the supernatant with an organic solvent (e.g., dichloromethane).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude chiral amine.

-

Purify the product as needed.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Fluorinated Amine

This protocol is a general method for the kinetic resolution of racemic amines via lipase-catalyzed acylation in an organic solvent.[18]

Materials:

-

Racemic fluorinated amine

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

-

In a dry reaction vessel, dissolve the racemic fluorinated amine and the acyl donor in the anhydrous organic solvent.

-

Add the immobilized lipase to the reaction mixture. Molecular sieves can be added to scavenge any residual water.

-

Incubate the reaction at a specific temperature (e.g., 30-45°C) with shaking.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the unreacted amine and the acylated product.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both enantiomers.

-

Filter off the immobilized lipase. The enzyme can often be washed and reused.

-

Separate the unreacted amine from the acylated product. This can typically be achieved by an acid-base extraction or by column chromatography.

-

Isolate and purify both the remaining enantiomer of the amine and the acylated amine. The acylated amine can be subsequently deprotected to yield the other enantiomer of the amine.

Protocol 4: Deracemization of a Racemic Amine using a Monoamine Oxidase Cascade

This protocol outlines a one-pot deracemization cascade employing a monoamine oxidase (MAO) and an ω-transaminase (ω-TA).[7][8]

Materials:

-

Racemic amine substrate

-

Monoamine oxidase (e.g., MAO-N from Aspergillus niger)

-

ω-Transaminase with the desired stereoselectivity (e.g., (R)-ATA-117)

-

Amine donor for the transaminase (e.g., D-alanine)

-

Pyruvate removal system (e.g., lactate dehydrogenase (LDH) and NADH, or a dehydrogenase with a sacrificial substrate like glucose and glucose dehydrogenase)

-

Buffer (e.g., potassium phosphate buffer, pH 8.0)

-

Cofactors (FAD for MAO, PLP for ω-TA, NAD(P)H for the pyruvate removal system)

Procedure:

-

Prepare a reaction mixture in the buffer containing the racemic amine, the amine donor for the ω-TA, and all necessary cofactors.

-

Add the monoamine oxidase, the ω-transaminase, and the enzymes for the pyruvate removal system to the reaction mixture.

-

Incubate the reaction at an optimal temperature for the enzyme cascade (e.g., 30-37°C) with gentle agitation.

-

Monitor the reaction for the conversion of the starting racemic amine and the formation of the single enantiomer product by chiral HPLC or GC.

-

Once the deracemization is complete, work up the reaction mixture to isolate the enantiomerically pure amine. This may involve protein precipitation followed by extraction and purification.

Visualization of Biocatalytic Pathways

Understanding the interplay of different enzymes in a cascade is crucial for process optimization. The following diagrams, generated using the DOT language for Graphviz, illustrate key biocatalytic workflows.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. re.public.polimi.it [re.public.polimi.it]

- 12. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solvent effects in lipase-catalysed transesterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Deracemization By Simultaneous Bio-oxidative Kinetic Resolution and Stereoinversion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reductive amination of ketones catalyzed by whole cell biocatalysts containing imine reductases (IREDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Investigation of (S)-1-(2-Fluorophenyl)ethylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and biological evaluation of derivatives based on the (S)-1-(2-Fluorophenyl)ethylamine core. This chiral amine is a valuable building block in medicinal chemistry, and its derivatives have shown promise in targeting a range of biological pathways.

Core Compound: Physicochemical Properties

This compound serves as a crucial starting material for the synthesis of various pharmaceutical compounds. Its stereochemistry and the presence of a fluorine atom are key contributors to the pharmacological properties of its derivatives. The fundamental properties of this colorless liquid are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 68285-25-6 | |

| Molecular Formula | C₈H₁₀FN | |

| Molecular Weight | 139.17 g/mol | |

| Boiling Point | 179.8 °C at 760 mmHg | |

| Density | ~1.063 g/cm³ | |

| Appearance | Colorless liquid | |

| Solubility | Soluble in organic solvents, limited in water | |

| pKa | 8.62 ± 0.10 (Predicted) |

Synthesis of Derivatives

The primary amine group of this compound is the main site for derivatization. Common synthetic strategies include N-acylation and reductive amination to create a diverse library of compounds for screening.

2.1 N-Acylation

N-acylation is a straightforward and widely used method to form amide derivatives. This is typically achieved by reacting the parent amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent. The reaction with an acyl chloride is often rapid and high-yielding.

2.2 Reductive Amination

Reductive amination is a versatile method for producing secondary or tertiary amines. The process involves the reaction of the primary amine with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This one-pot procedure is highly efficient for creating derivatives with diverse alkyl substituents.

Biological Activity and Applications

Derivatives of this compound have been investigated for their potential as therapeutic agents. The core structure serves as a scaffold that, when appropriately functionalized, can interact with various biological targets.

3.1 Cholinesterase Inhibition

Certain fluorophenyl-based amino acid derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of neurotransmitter levels. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Studies on related N-acetylated fluorophenylalanine amides and esters have shown moderate inhibition of both enzymes, with some derivatives exhibiting potency comparable or superior to the established drug rivastigmine.

3.2 Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The aberrant activity of HDACs is implicated in various cancers, making them an important therapeutic target. A novel benzamide derivative incorporating a (S)-1-(phenyl)ethylamine moiety was identified as a potent and selective inhibitor of Class I HDAC isoforms, demonstrating significant in vitro activity against human myelodysplastic syndrome cell lines and excellent in vivo antitumor effects in xenograft models.

3.3 Summary of Biological Activity

The following table summarizes the reported biological activities for classes of compounds related to this compound derivatives.

| Derivative Class | Biological Target(s) | Observed Activity |

| N-acetylated fluorophenylalanine amides/esters | AChE, BChE | Moderate inhibition, with IC₅₀ values ranging from 8.25 µM to 289.0 µM for BChE. |

| Benzamide Derivatives | Class I HDACs (1, 2, 3) | Potent and selective inhibition; antitumor activity in SKM-1 xenograft models. |

| General Phenethylamines | 5-HT₂A Receptor | SAR studies show high affinity is possible depending on substitutions. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following sections provide step-by-step protocols for a representative synthesis and key biological assays.

4.1 Synthesis Protocol: N-Acylation with Acyl Chloride

This protocol describes a general procedure for the synthesis of an N-acyl derivative of this compound.

-

Reagent Preparation : Dissolve this compound (1.0 eq) and a suitable base, such as triethylamine (1.2 eq), in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation : Cool the solution to 0 °C using an ice bath.

-

Acyl Chloride Addition : Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Progression : Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction : Upon completion, quench the reaction by the careful addition of water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used in the reaction.

-

Washing : Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude product by flash column chromatography on silica gel to yield the final N-acylated derivative.

4.2 Biological Assay Protocol: Cholinesterase Inhibition (Ellman's Method)

This colorimetric assay measures cholinesterase activity by quantifying the rate of formation of a yellow-colored product.

-

Reagent Preparation :

-

Assay Buffer : 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

DTNB Solution : 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.

-

Substrate Solution : 14 mM acetylthiocholine iodide (ATCI) in deionized water.

-

Enzyme Solution : 1 U/mL Acetylcholinesterase (AChE) in assay buffer, kept on ice.

-

Test Compound : Prepare a stock solution of the derivative in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Procedure (96-well plate) :

-

Blank Wells : Add 150 µL Assay Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control Wells (100% Activity) : Add 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound's solvent.

-

Test Wells (Inhibitor) : Add 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution.

-

-

Pre-incubation : Add buffer, enzyme, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

-

Reaction Initiation : Add 10 µL of the ATCI substrate solution to the control and test wells to start the reaction.

-

Measurement : Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes using a microplate reader.

-

Data Analysis : Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control and calculate the IC₅₀ value.

4.3 Biological Assay Protocol: HDAC Activity/Inhibition (Fluorometric)

This assay measures HDAC activity by detecting the fluorescent product released from a specific substrate after deacetylation.

-

Reagent Preparation :

-

Assay Buffer : As provided by the commercial kit (e.g., Tris-based buffer, pH 8.0).

-

HDAC Substrate : Fluorogenic acetylated lysine substrate.

-

HDAC Enzyme : Purified human recombinant HDAC enzyme or nuclear extract.

-

Developer Solution : Contains a protease (e.g., trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A) to stop the initial reaction and cleave the deacetylated substrate to release the fluorophore.

-

Test Compound : Prepare a stock solution and serial dilutions in assay buffer.

-

-

Assay Procedure (96-well black plate) :

-

Background Wells : Add Assay Buffer.

-

Control Wells (100% Activity) : Add HDAC enzyme and the test compound's solvent.

-

Test Wells (Inhibitor) : Add HDAC enzyme and the test compound solution.

-

-

Reaction Initiation : Add the HDAC substrate to all wells to initiate the reaction.

-

Incubation : Cover the plate and incubate on a shaker for a defined period (e.g., 30-60 minutes) at 37°C.

-

Development : Add the Developer solution to all wells. This stops the HDAC reaction and initiates the fluorescence-generating step. Incubate for at least 15 minutes at room temperature.

-

Measurement : Read the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

-

Data Analysis : Subtract the background fluorescence from all readings. Calculate the percent inhibition for each test compound concentration relative to the control and determine the IC₅₀ value.

Conclusion